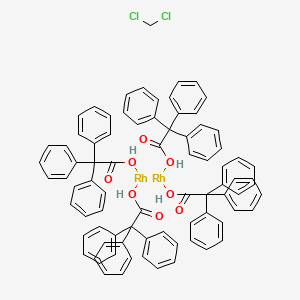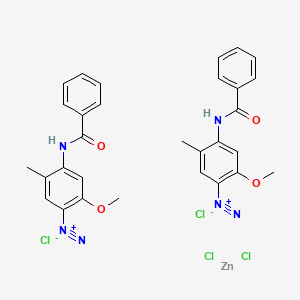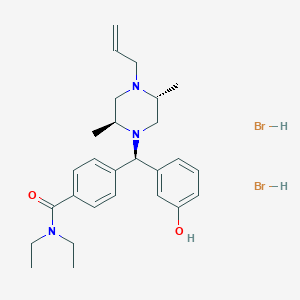![molecular formula C22H19ClO4S2 B12058859 Benzobicyclon [ISO] CAS No. 1435933-73-5](/img/structure/B12058859.png)
Benzobicyclon [ISO]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzobicyclon is a novel herbicide that was discovered and developed by SDS Biotech K.K. It is characterized by a unique bicyclooctane skeleton with a phenylthio-enol ether structure. This compound acts as a chemical slow releaser of the triketone system during the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Benzobicyclon shows broad-spectrum activity against annual grass, sedge, and broadleaf weeds without causing phytotoxic injury to transplanted or direct-seeded rice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzobicyclon is synthesized through a series of chemical reactions involving the formation of a bicyclooctane skeleton and the attachment of a phenylthio-enol ether group. The synthetic route typically involves the following steps:
- Formation of the bicyclooctane skeleton.
- Introduction of the phenylthio-enol ether group.
- Final purification and formulation of the compound.
Industrial Production Methods
The industrial production of benzobicyclon involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Large-scale synthesis of the bicyclooctane intermediate.
- Attachment of the phenylthio-enol ether group under controlled conditions.
- Purification and formulation of the final product for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Benzobicyclon undergoes various chemical reactions, including:
Hydrolysis: The phenylthio-enol ether group is hydrolyzed to form the active herbicidal compound.
Oxidation: The compound can undergo oxidation reactions under certain conditions.
Substitution: Benzobicyclon can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the hydrolysis of benzobicyclon is the active herbicidal compound, which inhibits the HPPD enzyme .
Applications De Recherche Scientifique
Benzobicyclon has a wide range of scientific research applications, including:
Agriculture: Used as a herbicide for controlling weeds in rice fields.
Environmental Science: Studied for its environmental fate and impact on non-target organisms.
Chemistry: Used as a model compound for studying HPPD inhibition and herbicide activity.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Mécanisme D'action
Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the disruption of the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. The molecular target of benzobicyclon is the HPPD enzyme, and the pathway involved includes the inhibition of the conversion of 4-hydroxyphenylpyruvate to homogentisate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: An HPPD inhibitor used for weed control in corn.
Uniqueness of Benzobicyclon
Benzobicyclon is unique due to its slow hydrolytic conversion rate to the active herbicidal compound, which provides long residual activity and broad-spectrum weed control. Additionally, it has a favorable toxicological, ecotoxicological, and environmental profile, making it a valuable tool for sustainable agriculture .
Propriétés
Numéro CAS |
1435933-73-5 |
|---|---|
Formule moléculaire |
C22H19ClO4S2 |
Poids moléculaire |
447.0 g/mol |
Nom IUPAC |
(1R,5S)-3-(2-chloro-4-methylsulfonylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C22H19ClO4S2/c1-29(26,27)16-9-10-17(18(23)12-16)21(25)19-20(24)13-7-8-14(11-13)22(19)28-15-5-3-2-4-6-15/h2-6,9-10,12-14H,7-8,11H2,1H3/t13-,14+/m1/s1 |
Clé InChI |
VIXCLRUCUMWJFF-KGLIPLIRSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C([C@H]3CC[C@H](C3)C2=O)SC4=CC=CC=C4)Cl |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)





![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)
